3-Methyloctane is primarily used as a solvent in scientific research due to its several favorable properties. It is a nonpolar, colorless liquid with a relatively high boiling point (144°C) and a low flash point (25°C) []. These characteristics make it suitable for a variety of applications, including:
Beyond its traditional use as a solvent, 3-Methyloctane has found applications in more recent research endeavors. These include:
3-Methyloctane, also known as isononane, is a branched-chain alkane with the molecular formula and a molecular weight of approximately 128.25 g/mol. Its structure features a straight-chain octane backbone with a methyl group attached to the third carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons characterized by single bonds between carbon atoms. The chemical structure can be represented as follows:
textCH3 |CH3-CH2-CH-CH2-CH2-CH3
3-Methyloctane is primarily utilized in various industrial applications, including as a solvent and in fuel formulations.
Several methods exist for synthesizing 3-methyloctane:
3-Methyloctane shares similarities with other branched-chain alkanes. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methylheptane | One methyl group on the second carbon | |
| 2,2-Dimethylhexane | Two methyl groups on the second carbon | |
| Nonane | Straight-chain alkane without branching | |
| 2-Ethylhexane | Ethyl group on the second carbon |
What sets 3-methyloctane apart from these compounds is its specific branching at the third carbon, which affects its physical properties such as boiling point and density compared to straight-chain and other branched alkanes. Its unique structure contributes to its performance as a fuel additive by enhancing octane ratings while maintaining stability under various conditions.
Nuclear magnetic resonance spectroscopy represents one of the most powerful analytical techniques for structural elucidation of 3-methyloctane. The compound's molecular formula C₉H₂₀ and its specific branching pattern at the third carbon position provide distinctive spectroscopic signatures that enable unambiguous identification and characterization [1].
The proton nuclear magnetic resonance spectrum of 3-methyloctane exhibits several characteristic features that reflect the distinct hydrogen environments within the molecule. The compound contains multiple sets of magnetically non-equivalent protons, each producing discrete signals with specific chemical shifts and multiplicities [2].
The terminal methyl groups in 3-methyloctane typically appear as triplets in the aliphatic region around 0.8-0.9 parts per million. These signals arise from the coupling of the terminal methyl protons with the adjacent methylene protons, following the n+1 rule for spin-spin coupling [3] [4]. The coupling constant for these interactions generally falls within the range of 6-8 hertz.
The branching methyl group attached to carbon-3 displays a distinct doublet pattern around 1.0-1.2 parts per million. This characteristic splitting results from coupling with the single proton on the tertiary carbon, with a typical coupling constant of approximately 6-7 hertz [5] [6]. The integration ratio confirms the presence of three equivalent protons in this environment.
The methylene protons throughout the alkyl chain appear as complex multiplets in the region between 1.2-1.6 parts per million. These signals often overlap due to the similar chemical environments of the interior methylene groups, creating a characteristic multiplet envelope [7]. The proton on the tertiary carbon (C-3) appears as a sextet around 1.6-1.8 parts per million, resulting from coupling with both the methyl group and the adjacent methylene protons.
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration |
|---|---|---|---|---|
| Terminal CH₃ groups | 0.8-0.9 | Triplet | 6-8 | 6H |
| Branch CH₃ group | 1.0-1.2 | Doublet | 6-7 | 3H |
| CH₂ groups | 1.2-1.6 | Multiplet | Variable | 10H |
| Tertiary CH | 1.6-1.8 | Sextet | 6-7 | 1H |
The carbon-13 nuclear magnetic resonance spectrum of 3-methyloctane provides crucial information about the carbon framework and electronic environments within the molecule. Due to the branching at position 3, the compound exhibits nine distinct carbon environments, each appearing as a separate signal in the proton-decoupled spectrum [8] [9].
The primary carbon atoms (terminal methyl groups) resonate in the characteristic upfield region between 10-15 parts per million. These carbons experience minimal deshielding effects and appear at chemical shifts typical for methyl carbons in saturated aliphatic systems [10] [11].
The secondary carbon atoms (methylene groups) display chemical shifts ranging from 16-25 parts per million, depending on their position within the chain and proximity to the branching point [12]. Carbons adjacent to the tertiary center experience slight downfield shifts due to the increased substitution pattern.
The tertiary carbon (C-3) appears characteristically downfield in the range of 25-35 parts per million, consistent with the typical chemical shift range for tertiary carbons in branched alkanes [13] [14]. This signal serves as a diagnostic indicator for the branching position within the molecular structure.
The methyl carbon attached to the tertiary center resonates around 18-22 parts per million, positioned between the typical ranges for primary and secondary carbons due to its attachment to the highly substituted tertiary carbon [15].
| Carbon Type | Position | Chemical Shift (ppm) | Multiplicity in DEPT |
|---|---|---|---|
| Primary CH₃ | Terminal | 10-15 | Positive |
| Primary CH₃ | Branch | 18-22 | Positive |
| Secondary CH₂ | Various | 16-25 | Negative |
| Tertiary CH | Position 3 | 25-35 | Positive |
Infrared spectroscopy provides valuable information about the vibrational modes and functional group characteristics of 3-methyloctane. As a saturated branched alkane, the compound exhibits characteristic absorption patterns that reflect the carbon-hydrogen and carbon-carbon bonding within the molecular framework [16] [17].
The infrared spectrum of 3-methyloctane displays several prominent absorption bands that are characteristic of saturated aliphatic hydrocarbons. The most prominent features appear in the carbon-hydrogen stretching region between 2850-3000 reciprocal centimeters [18] [19].
The asymmetric and symmetric carbon-hydrogen stretching vibrations of the methyl groups appear as strong, sharp bands around 2950-2970 reciprocal centimeters and 2870-2890 reciprocal centimeters, respectively [20] [21]. These bands are particularly intense due to the presence of multiple methyl groups within the molecule, including both terminal and branching methyl substituents.
The methylene carbon-hydrogen stretching modes manifest as strong absorptions around 2920-2930 reciprocal centimeters for the asymmetric stretch and 2850-2860 reciprocal centimeters for the symmetric stretch [22]. The relative intensities of these bands provide information about the methyl-to-methylene ratio within the molecular structure.
The carbon-hydrogen bending vibrations appear in the middle infrared region, with characteristic methyl deformation modes around 1370-1390 reciprocal centimeters and methylene scissoring vibrations near 1450-1470 reciprocal centimeters [23]. The branching methyl group may exhibit splitting of the deformation band due to conformational effects around the tertiary carbon center.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| CH₃ asymmetric stretch | 2950-2970 | Strong | Multiple methyl groups |
| CH₂ asymmetric stretch | 2920-2930 | Strong | Methylene groups |
| CH₃ symmetric stretch | 2870-2890 | Strong | Multiple methyl groups |
| CH₂ symmetric stretch | 2850-2860 | Strong | Methylene groups |
| CH₃ deformation | 1370-1390 | Medium | Methyl bending |
| CH₂ scissoring | 1450-1470 | Strong | Methylene bending |
The fingerprint region of 3-methyloctane, spanning from approximately 1300-900 reciprocal centimeters, contains complex vibrational patterns that arise from coupled motions of carbon-carbon bonds and carbon-hydrogen bending modes [19] [24]. This region provides a unique spectroscopic signature for the compound that can be used for identification purposes.
Within this region, the spectrum exhibits several medium to weak intensity bands that originate from carbon-carbon stretching vibrations, methyl rocking modes, and methylene wagging motions [17]. The specific pattern of these absorptions reflects the particular substitution pattern and conformational preferences of the branched alkane structure.
The presence of the tertiary carbon introduces additional complexity into the fingerprint region through the coupling of vibrational modes around the branching point. These interactions result in characteristic band patterns that differ from those observed in straight-chain alkanes [25].
The long-chain methylene rocking mode, typically observed around 720-725 reciprocal centimeters in linear alkanes, may be modified or absent in 3-methyloctane due to the disruption of the regular methylene sequence by the branching methyl group [18]. This characteristic can serve as an indicator of chain branching in the molecular structure.
Mass spectrometry analysis of 3-methyloctane reveals distinctive fragmentation patterns that reflect the structural features and stability of various ionic species formed during electron impact ionization. The molecular ion peak appears at mass-to-charge ratio 128, corresponding to the molecular weight of the compound [1] [26].
The fragmentation behavior of 3-methyloctane is governed by the stability of carbocation intermediates formed through alpha-cleavage processes. The presence of the tertiary carbon center at position 3 significantly influences the fragmentation pathways, as tertiary carbocations exhibit enhanced stability compared to primary or secondary carbocations [27].
The base peak in the mass spectrum typically appears at mass-to-charge ratio 71, resulting from the loss of a propyl radical (C₃H₇) from the molecular ion. This fragmentation occurs preferentially at the bond adjacent to the tertiary carbon, generating a stable secondary carbocation fragment [1]. The relative abundance of this peak reflects the favorable energetics of this particular fragmentation pathway.
Additional significant peaks appear at mass-to-charge ratios 57, 85, 99, and 113, representing various combinations of alkyl losses from the molecular ion [1] [28]. The peak at mass-to-charge ratio 127 corresponds to the loss of a single hydrogen atom, while the peak at 99 results from the loss of an ethyl radical (C₂H₅).
| m/z Value | Relative Intensity (%) | Fragment Assignment | Fragmentation Process |
|---|---|---|---|
| 128 | <5 | M⁺- | Molecular ion |
| 127 | 100 | M-H | Hydrogen loss |
| 113 | 17 | M-CH₃ | Methyl loss |
| 99 | Variable | M-C₂H₅ | Ethyl loss |
| 85 | 26 | M-C₃H₇ | Propyl loss |
| 71 | 68 | Base peak | Secondary carbocation |
| 57 | 60 | C₄H₉⁺ | Butyl cation |
Gas chromatography represents an essential analytical technique for the separation and identification of 3-methyloctane, particularly in complex hydrocarbon mixtures. The retention behavior of this branched alkane is influenced by its molecular structure, boiling point, and interactions with the stationary phase [29].
The Kovats retention index system provides a standardized method for characterizing the gas chromatographic behavior of 3-methyloctane across different analytical conditions. The retention index for 3-methyloctane has been determined on various stationary phases, with values typically falling in the range of 869-872 index units [30].
On non-polar stationary phases such as dimethylpolysiloxane columns, 3-methyloctane exhibits a retention index of approximately 871.9 under standard temperature programming conditions [30]. This value reflects the compound's elution behavior relative to the normal alkane standards used in the Kovats index calculation.
The retention index remains relatively consistent across different non-polar phases, with reported values of 870 on SE-54 phases and 869 on OV-101 columns [30]. This consistency indicates that the retention behavior is primarily governed by vapor pressure effects rather than specific interactions with the stationary phase.
Temperature programming conditions significantly influence the absolute retention times while maintaining relatively constant retention index values. Under isothermal conditions, the retention index may vary slightly due to changes in the relative volatilities of the compound and the alkane standards [29].
| Stationary Phase | Column Type | Retention Index | Temperature Program | Reference |
|---|---|---|---|---|
| DB-5 | Capillary | 871.9 | 50-300°C at 6°C/min | [30] |
| SE-54 | Capillary | 870 | 0-250°C at 12°C/min | [30] |
| OV-101 | Capillary | 869 | 35-200°C at 1°C/min | [30] |
| Apiezon L | Packed | 870 | 60°C isothermal | [30] |
Comparative gas chromatographic analysis of 3-methyloctane with other octane isomers reveals distinct retention characteristics that enable isomeric differentiation. The branching at the third carbon position affects the compound's volatility and chromatographic behavior compared to straight-chain octane and other branched isomers [31].
The elution order of octane isomers generally follows the degree of branching, with more highly branched compounds eluting earlier due to lower boiling points. 3-Methyloctane, being singly branched, exhibits intermediate retention behavior between normal octane and more extensively branched isomers such as 2,2-dimethylhexane [25].
Under typical analytical conditions, 3-methyloctane elutes before normal octane but after more highly branched isomers. This elution pattern reflects the relationship between molecular structure and vapor pressure, with the single methyl branch reducing the boiling point compared to the linear isomer while maintaining sufficient molecular interaction to retard elution relative to multiply branched compounds [29].
The resolution between 3-methyloctane and closely eluting isomers depends critically on the column efficiency, stationary phase selectivity, and chromatographic conditions. High-resolution capillary columns with appropriate phase chemistry enable baseline separation of most octane isomers, facilitating accurate quantitative analysis in complex hydrocarbon matrices [32].
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